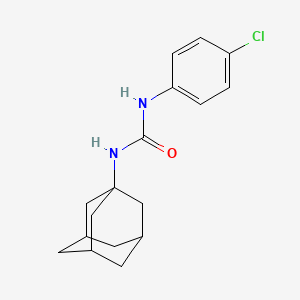

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Beschreibung

Eigenschaften

CAS-Nummer |

16192-86-2 |

|---|---|

Molekularformel |

C17H21ClN2O |

Molekulargewicht |

304.8 g/mol |

IUPAC-Name |

1-(1-adamantyl)-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C17H21ClN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) |

InChI-Schlüssel |

BANILFSZVAQDHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (referred to herein as ACU ) represents a prototypical scaffold in the class of Soluble Epoxide Hydrolase (sEH) inhibitors. Unlike transient enzyme substrates, ACU utilizes a urea pharmacophore to mimic the transition state of epoxide hydrolysis, effectively "locking" the enzyme's catalytic tunnel.

The primary pharmacological value of ACU lies in its ability to halt the degradation of Epoxyeicosatrienoic acids (EETs) . By preserving endogenous EETs, ACU potentiates their anti-inflammatory, antihypertensive, and analgesic effects. This guide details the molecular mechanics of this inhibition, the downstream physiological cascade, and the validated protocols required to assay its potency.

Molecular Mechanism of Action

The efficacy of ACU is driven by its structural congruence with the sEH catalytic domain. The mechanism is defined by Transition State Mimicry .

The Catalytic Triad & Binding Mode

The mammalian sEH enzyme (EPHX2) functions via a two-step mechanism involving a catalytic triad: Asp335 , Tyr383 , and Tyr466 (human numbering).

-

The Anchor (Urea Moiety): The central urea group of ACU is the primary pharmacophore.

-

The Carbonyl Oxygen of the urea accepts hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466 . These tyrosines normally stabilize the strained epoxide ring of the substrate; by binding the stable urea oxygen, they are effectively neutralized.

-

The Amide Nitrogens (NH) donate hydrogen bonds to Asp335 . In a native reaction, Asp335 performs a nucleophilic attack on the epoxide; here, it is occupied by the urea, preventing catalysis.

-

-

The Hydrophobic Anchor (Adamantyl Group):

-

The sEH active site contains a large, "L-shaped" hydrophobic pocket.[1] The bulky 1-adamantyl moiety fits precisely into this lipophilic tunnel, driven by Van der Waals forces and hydrophobic exclusion from the solvent. This confers high affinity (low

) to the inhibitor.

-

-

The Leaving Group Mimic (4-Chlorophenyl):

-

The chlorophenyl group extends into the catalytic tunnel's exit vector, providing secondary hydrophobic stabilization and π-stacking interactions with aromatic residues (e.g., Trp336) lining the channel.

-

Visualization of Binding Topology

Figure 1: Molecular docking logic showing the "Lock and Key" stabilization of the sEH catalytic triad by the urea pharmacophore.

Physiological Cascade: The Arachidonic Acid Pathway

ACU does not act on a receptor but rather modulates the half-life of lipid mediators.

The EETs/DHETs Ratio

-

Endogenous State: Cytochrome P450 epoxygenases (CYP2C/2J) convert Arachidonic Acid into Epoxyeicosatrienoic acids (EETs ).[2][3] EETs are potent vasodilators and anti-inflammatory agents.[3]

-

Pathological State: sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs ), which are biologically weak and rapidly excreted.

-

ACU Intervention: By inhibiting sEH, ACU shifts the metabolic balance, causing EET accumulation .

Downstream Signaling Effects

-

Anti-Inflammation: Accumulated EETs inhibit I

B kinase (IKK), preventing the degradation of I -

Vasodilation: EETs activate Calcium-activated Potassium channels (

) on vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Pathway Visualization

Figure 2: The Arachidonic Acid Cascade. ACU blocks the sEH node, forcing the pathway toward beneficial EET-mediated signaling.

Experimental Validation Protocols

To validate the mechanism of ACU in a research setting, the following protocols are standard. These rely on fluorescent reporters for in vitro kinetics and Mass Spectrometry for in vivo validation.

In Vitro Potency Assay (PHOME Method)

Objective: Determine the IC50 of ACU against recombinant sEH.

Reagents:

-

Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME ).

-

Enzyme: Recombinant human or murine sEH.[4]

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.

Protocol:

-

Preparation: Dilute ACU in DMSO to create a concentration gradient (e.g., 0.1 nM to 1000 nM).

-

Incubation: Mix 20

L of Enzyme solution with 20 -

Initiation: Add 160

L of PHOME substrate (final concentration 50 -

Measurement: Monitor fluorescence immediately (Kinetic Mode) for 10–15 minutes.

-

Excitation: 330 nm

-

Emission: 465 nm

-

-

Analysis: The hydrolysis of PHOME yields a cyanohydrin intermediate which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde. Plot the rate of fluorescence appearance vs. [ACU] to calculate IC50.

In Vivo Target Engagement (LC-MS/MS)

Objective: Confirm ACU activity in plasma/tissue by measuring the EET/DHET ratio.

Protocol:

-

Dosing: Administer ACU (e.g., 10 mg/kg IP) to rodent models.

-

Sampling: Collect plasma at

(approx. 1–2 hours). Include antioxidants (BHT) to prevent auto-oxidation. -

Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges.

-

Quantification: Analyze via LC-MS/MS (Negative Mode Electrospray Ionization).

-

Target Analytes: 14,15-EET and 14,15-DHET.

-

-

Validation Criteria: A successful mechanism of action is defined by a statistically significant increase in the 14,15-EET / 14,15-DHET ratio compared to vehicle control.

Quantitative Data Summary

The following table summarizes the typical potency profile of ACU and related urea-based inhibitors.

| Parameter | Value / Range | Significance |

| IC50 (Human sEH) | 0.4 – 2.0 nM | Extremely potent; stoichiometric binding. |

| IC50 (Murine sEH) | 0.5 – 2.5 nM | High cross-species homology allows rodent modeling. |

| Solubility | < 50 | Lipophilic; requires formulation (e.g., cyclodextrins) for in vivo use. |

| Binding Kinetics | Slow | "Sticky" inhibitor; long residence time on the enzyme.[3] |

| LogP | ~4.5 | High lipophilicity aids membrane permeability but limits oral bioavailability without formulation. |

References

-

Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[5] Proceedings of the National Academy of Sciences. [Link]

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. [Link]

-

Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry. [Link]

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Soluble epoxide hydrolase inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is neuroprotective in rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. journals.physiology.org [journals.physiology.org]

Biological Activity and Therapeutic Potential of Adamantyl Urea Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary: The "Lipophilic Bullet" Meets the "Transition State Mimic"

In modern medicinal chemistry, the fusion of the adamantane scaffold with a urea linkage represents a paradigmatic example of rational drug design. This guide analyzes the adamantyl urea class—a structural motif where the lipophilic, cage-like adamantane (tricyclo[3.3.1.1

For the application scientist, this scaffold offers a dual advantage:

-

Adamantane ("The Bullet"): Enhances lipophilicity (

), improves membrane permeability, and fills large hydrophobic pockets within enzyme active sites (e.g., sEH, 11 -

Urea ("The Anchor"): Acts as a stable hydrogen-bond donor/acceptor network, often mimicking the transition state of hydrolase enzymes or stabilizing protein-ligand complexes.

This guide dissects the synthesis, biological mechanisms, and experimental validation of these derivatives across three primary therapeutic axes: Cardiovascular (sEH inhibition), Metabolic (11

Chemical Rationale & Synthesis Workflows[1][2][3][4][5]

Pharmacophore Logic

The adamantyl urea moiety functions effectively because it addresses two common failures in lead optimization: solubility-permeability balance and metabolic stability .

-

Steric Bulk: The adamantane cage (diameter

7 Å) prevents rapid metabolic attack on adjacent functional groups. -

Transition State Mimicry: In epoxide hydrolases, the urea nitrogens hydrogen-bond with the catalytic aspartate or tyrosine residues, mimicking the oxyanion hole formed during epoxide ring opening.

Synthetic Protocols

We present two validated methodologies. Method A is the industry standard for library generation; Method B is a rapid, one-pot approach for high-throughput optimization.

Method A: The Isocyanate Route (Standard)

Best for: High purity, gram-scale synthesis.

-

Activation: Dissolve 1-adamantylamine (1.0 eq) in dry DCM or Toluene.

-

Coupling: Add the appropriate isocyanate (1.1 eq) dropwise at 0°C under

.-

Note: If the isocyanate is unstable, generate it in situ from the corresponding amine using triphosgene (0.33 eq) and TEA (2.0 eq).

-

-

Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Filter the precipitated urea. Wash with cold

to remove unreacted isocyanate. Recrystallize from EtOH/DMF if necessary.

Method B: Microwave-Assisted One-Pot (High-Throughput)

Best for: Rapid SAR exploration.

-

Reagents: Combine 1-adamantyl isocyanate (1.0 eq) and the amine partner (1.0 eq) in Acetonitrile (

). -

Irradiation: Seal in a microwave vial. Irradiate at 100°C for 10–20 minutes (Power: 50–100W).

-

Purification: Cool to 0°C. The product often crystallizes directly. Filter and dry.[1]

Caption: Comparative workflow for standard vs. microwave-assisted synthesis of adamantyl ureas.

Therapeutic Core 1: Soluble Epoxide Hydrolase (sEH) Inhibition[7][8]

The most mature application of adamantyl ureas is the inhibition of sEH (EC 3.3.2.10). sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols (DHETs).

Mechanism of Action

Adamantyl ureas act as competitive, tight-binding inhibitors .

-

The adamantane group anchors the molecule in the large hydrophobic pocket of the sEH active site.

-

The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383, Tyr466), while the urea NH groups donate hydrogen bonds to Aspartate (Asp335), effectively freezing the enzyme in a non-catalytic state.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for sEH potency (

| Compound ID | Structure Description | sEH | Notes |

| ACU | 1-Adamantyl-3-cyclohexylurea | 2.0 | Potent, but poor solubility. |

| AUDA | 12-(3-adamantylureido)-dodecanoic acid | ~3.0 | Acid tail improves solubility; standard reference. |

| t-AUCB | trans-4-[4-(3-adamantylureido)cyclohexyloxy]benzoic acid | 0.5 - 1.5 | Improved metabolic stability over AUDA. |

| 1,3-di-Ad | 1,3-Diadamantylurea | < 1.0 | "Grease ball" molecule; extremely potent but insoluble. |

| Spacer-Ad | Adamantyl-CH2-NH-C(O)-NH-R | > 10.0 | Methylene spacer often reduces potency (loss of tight fit). |

Experimental Protocol: Fluorescent sEH Inhibition Assay

Validation Level: High (Industry Standard)

Objective: Determine

-

Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding).

-

Enzyme: Recombinant human sEH (diluted to ~1 nM final concentration).

-

Substrate: PHOME (Final conc: 50

M).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Procedure:

-

Add 180

L of Enzyme solution to black 96-well plates. -

Add 20

L of Inhibitor (in DMSO, serial dilutions). Incubate 5 min at 30°C. -

Detection: Measure fluorescence (

nm, -

Analysis: Hydrolysis of PHOME releases the cyanohydrin, which decomposes to the fluorescent 6-methoxy-2-naphthaldehyde. Slope of fluorescence vs. time indicates activity.

-

Caption: Mechanism of sEH inhibition by adamantyl ureas, preserving beneficial EETs.

Therapeutic Core 2: Oncology & Apoptosis (Nur77)[4][13]

While sEH inhibition is cytostatic or anti-inflammatory, specific adamantyl urea derivatives (e.g., analogs of Cytosporone B ) exhibit direct cytotoxicity against cancer lines (H460, HepG2) by targeting the orphan nuclear receptor Nur77 (NR4A1).

Mechanism: The "Killer" Conversion

Unlike standard kinase inhibitors, these compounds induce a conformational change in Nur77.

-

Binding: Adamantyl urea binds the Ligand Binding Domain (LBD) of Nur77.

-

Translocation: Induces export of Nur77 from the nucleus to the mitochondria.

-

Bcl-2 Interaction: Mitochondrial Nur77 binds Bcl-2, exposing the Bcl-2 BH3 domain.

-

Apoptosis: This converts Bcl-2 from a protector to a killer, triggering Cytochrome c release.

Experimental Validation: Nur77 Translocation Assay

Protocol:

-

Cell Line: H460 (Lung cancer) or HepG2.[7]

-

Transfection: Transfect cells with GFP-tagged Nur77 plasmid.

-

Treatment: Treat cells with Adamantyl Urea derivative (10

M) for 1–3 hours. -

Imaging: Confocal microscopy.

-

Control: GFP signal localized in Nucleus.

-

Active Compound: GFP signal migrates to Cytoplasm/Mitochondria (co-stain with MitoTracker Red).

-

Caption: The Nur77-dependent apoptotic pathway triggered by adamantyl urea derivatives.

References

-

Burmistrov, V., et al. (2014). "Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

-

North, E. J., et al. (2013). "Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties." Bioorganic & Medicinal Chemistry. Link

-

Liu, J., et al. (2010). "A unique pharmacophore for activation of the nuclear orphan receptor Nur77 in vivo and in vitro." Cancer Research.[8] Link

-

Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics." Analytical Biochemistry. Link

-

BenchChem Technical Protocols. (2025). "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Link

Sources

- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08149A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties and Pharmacological Profiling of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (also recognized systematically as 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) is a highly lipophilic, synthetic 1,3-disubstituted urea derivative. In contemporary medicinal chemistry, this molecular scaffold has garnered significant attention primarily as a potent inhibitor of [1] and as a promising structural backbone for [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, and synthetic protocols, designed to assist researchers and drug development professionals in optimizing adamantyl-urea pharmacophores.

Chemical Identity & Physicochemical Profile

The rational design of adamantyl-urea derivatives relies heavily on their physicochemical parameters, which dictate both their pharmacodynamics (target binding affinity) and pharmacokinetics (solubility and membrane permeability)[3]. The inclusion of the bulky adamantane cage significantly increases lipophilicity, which is a critical necessity for penetrating the deep hydrophobic pockets of target hydrolase enzymes[4].

| Property | Value | Causality / Pharmacological Significance |

| Molecular Formula | C17H21ClN2O[5] | Defines the core structural composition and halogenation state. |

| Molecular Weight | 304.81 g/mol | Falls optimally within Lipinski's Rule of 5 for small-molecule drug-likeness. |

| Monoisotopic Mass | 304.13425 Da[5] | Critical parameter for high-resolution mass spectrometry (HRMS) identification. |

| Predicted XLogP | 4.2[5] | High lipophilicity drives hydrophobic target engagement but inherently limits aqueous solubility, necessitating advanced formulation strategies[6]. |

| Hydrogen Bond Donors | 2 | Essential for anchoring the urea pharmacophore to target aspartate residues. |

| Hydrogen Bond Acceptors | 1 | Engages catalytic tyrosine residues within the active sites of hydrolase enzymes. |

| Topological Polar Surface Area | ~46.1 Ų | Indicates excellent membrane permeability, including a high probability of crossing the blood-brain barrier (BBB). |

Structural Biology & Mechanism of Action

Soluble Epoxide Hydrolase (sEH) Inhibition The primary pharmacological target for adamantyl-ureas is sEH, an enzyme responsible for the rapid hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea acts as a highly effective transition-state analog.

-

Urea Pharmacophore: The urea moiety mimics the transition state of the epoxide ring opening. The carbonyl oxygen acts as a hydrogen bond acceptor, binding tightly to the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site. Simultaneously, the two urea NH groups act as hydrogen bond donors to the carboxylate of Asp335[1].

-

Adamantyl Moiety: The adamantane cage is a rigid, bulky, and highly lipophilic group that perfectly occupies the primary hydrophobic pocket of sEH. This binding event is entropically driven by the displacement of highly ordered water molecules from the active site[6].

-

4-Chlorophenyl Group: The halogenated phenyl ring occupies the secondary hydrophobic channel. The electron-withdrawing chlorine atom not only enhances the metabolic stability of the phenyl ring against CYP450-mediated oxidation but also engages in potential π-π or halogen bonding interactions within the binding cleft[1].

Arachidonic acid cascade highlighting sEH inhibition by the adamantyl-urea derivative.

Synthetic Methodology & Experimental Protocols

The synthesis of 1,3-disubstituted ureas is highly efficient when utilizing an isocyanate and a primary amine. The following validated protocol outlines the synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, ensuring high yield and analytical purity[2].

Step-by-step synthetic workflow for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea.

Step-by-Step Protocol & Mechanistic Causality:

-

Reagent Preparation: Combine 4-chlorophenyl isocyanate (153 mg, 1.0 mmol) and 1-adamantylamine (amantadine, 166 mg, 1.1 mmol)[2].

-

Causality: A slight stoichiometric excess (1.1 eq) of amantadine is utilized to ensure the complete consumption of the highly reactive, moisture-sensitive isocyanate. This prevents the formation of symmetric bis(4-chlorophenyl)urea, a common and difficult-to-separate byproduct resulting from isocyanate hydrolysis.

-

-

Solvent Addition: Suspend the mixture in 10 mL of anhydrous dichloromethane (CH₂Cl₂)[2].

-

Causality: Dichloromethane is an optimal aprotic solvent for this transformation. It readily dissolves both reagents without acting as a nucleophile (unlike alcohols or primary amines), strictly preventing unwanted side reactions with the isocyanate.

-

-

Reflux Activation: Heat the reaction mixture at 313 K (40 °C) under reflux for 2 hours[2].

-

Causality: The low boiling point of CH₂Cl₂ allows for mild thermal activation. This provides sufficient kinetic energy to drive the nucleophilic addition of the amine to the isocyanate carbon while preventing the thermal degradation of the resulting urea linkage.

-

-

Maturation and Volatilization: Allow the mixture to cool and stir at room temperature for 24 hours, followed by solvent volatilization to yield the crude product[2].

-

Causality: Extended stirring ensures the thermodynamic completion of the reaction. Volatilization under reduced pressure efficiently removes the volatile solvent without requiring harsh aqueous workups that could induce product precipitation issues.

-

-

Crystallization: Dissolve a 50 mg sample of the crude product in 10 mL of a 1:1 Ethanol/Chloroform (EtOH/CHCl₃) mixture. Allow to stand at room temperature for four days to obtain pure crystals[2].

-

Causality: This binary solvent system is precisely tuned for supramolecular assembly. Chloroform provides high solubility for the lipophilic adamantyl-urea, while ethanol acts as a hydrogen-bonding modulator (anti-solvent) that slowly reduces solubility as the chloroform evaporates, promoting the formation of high-quality, diffraction-grade crystals.

-

Crystallographic & Solid-State Properties

Understanding the solid-state behavior of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is critical for downstream formulation and bioavailability optimization. X-ray crystallographic analysis reveals that the molecules form highly ordered zigzag polymeric chains along the crystallographic a-axis[2].

This robust supramolecular architecture is driven by two classical intermolecular hydrogen bonds:

-

N1–H1···O1: Distance of 2.072 Å, angle of 158.1°[2].

-

N2–H2A···O1: Distance of 2.225 Å, angle of 154.0°[2].

These symmetrical hydrogen-bonding networks contribute to the compound's high melting point and inherently low aqueous solubility—a common pharmacokinetic hurdle in the development of adamantyl-based therapeutics[6]. To overcome this in clinical applications, researchers often employ lipid-based nano-formulations or synthesize polar prodrugs to enhance oral bioavailability while retaining the core pharmacophore's potency.

Conclusion

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea represents a paradigmatic scaffold in medicinal chemistry, perfectly illustrating the delicate balance between lipophilic target engagement and physicochemical constraints. Its rational synthesis, driven by straightforward nucleophilic addition, yields a highly crystalline product stabilized by symmetrical hydrogen bonds. As research into sEH inhibitors and anti-mycobacterial agents progresses, the structural and thermodynamic insights derived from this specific compound will continue to guide the optimization of next-generation adamantyl-ureas.

References

-

The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O. Zeitschrift für Kristallographie - New crystal structures. Available at:[Link]

-

N-(1-adamantyl)-n'-(4-chlorophenyl)urea (CID 3010154). PubChemLite. Available at:[Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI Molecules. Available at:[Link]

-

Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry. Available at:[Link]

-

Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC / NIH). Available at:[Link]

Sources

- 1. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - N-(1-adamantyl)-n'-(4-chlorophenyl)urea (C17H21ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Structural Dynamics and Binding Efficacy: A Comprehensive Docking Protocol for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Targeting Soluble Epoxide Hydrolase (sEH)

Executive Summary

This technical guide details the molecular docking framework for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (referred to herein as ACPU ), a potent 1,3-disubstituted urea inhibitor. While adamantyl ureas are a privileged scaffold in medicinal chemistry, their primary utility lies in the inhibition of Soluble Epoxide Hydrolase (sEH) , a key enzyme in the metabolism of arachidonic acid.

The inhibition of sEH stabilizes epoxyeicosatrienoic acids (EETs), producing anti-inflammatory and antihypertensive effects.[1] This guide provides a self-validating computational protocol to rationalize the binding mode of ACPU, specifically highlighting the critical hydrogen bonding network with the sEH catalytic triad and the hydrophobic anchoring of the adamantane cage.

Molecular Basis & Target Selection

The Ligand: ACPU Pharmacophore

The efficacy of ACPU stems from its tripartite structure, which perfectly complements the sEH active site architecture:

-

Adamantane Cage: A bulky, lipophilic moiety that occupies the large hydrophobic pocket of sEH.

-

Urea Linker: The "warhead" that mimics the transition state of epoxide hydrolysis, engaging the catalytic aspartate.

-

4-Chlorophenyl Group: Provides secondary hydrophobic interactions and potential halogen bonding within the smaller pocket of the enzyme.

The Target: Soluble Epoxide Hydrolase (sEH)[1][2][3][4][5][6][7]

-

Primary PDB Accession: 3ANS (Human sEH complexed with a urea inhibitor) or 5AM3 .

-

Active Site Topology: The sEH active site is an "L-shaped" hydrophobic tunnel. The catalytic mechanism involves a nucleophilic attack by Asp335 , assisted by tyrosines Tyr383 and Tyr466 which polarize the epoxide.

-

Critical Requirement: The docking protocol must reproduce the hydrogen bond network between the urea hydrogens of ACPU and the carboxylate side chain of Asp335.

Computational Workflow & Methodology

Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields often fail to accurately capture the specific bond angles of the rigid adamantane cage.

-

Protocol:

-

Generate 3D structure from SMILES: Clc1ccc(NC(=O)NC23CC4CC(CC(C4)C2)C3)cc1.

-

Geometry Optimization: Perform DFT calculation using B3LYP/6-31G * basis set to derive the global minimum conformation.

-

Charge Assignment: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method to account for the electron-withdrawing chlorine and the urea dipole.

-

Protein Preparation

The protonation state of Histidine residues in the sEH active site is the single biggest variable affecting docking accuracy.

-

Step 1: Remove crystallographic waters. Rationale: The sEH hydrophobic tunnel is largely devoid of structural waters; including them often prevents the bulky adamantane group from entering.

-

Step 2: Protonation States (pH 7.4).

-

His524: Must be protonated on the N

1 position to form a hydrogen bond with Asp521, stabilizing the catalytic loop.

-

-

Step 3: Energy Minimization. Restrained minimization (OPLS3e or AMBER ff14SB) until RMSD of heavy atoms converges to 0.30 Å.

Grid Generation

-

Center: Defined by the coordinates of the catalytic Asp335 (approx. X: 26.5, Y: 22.1, Z: 118.5 in PDB 3ANS).

-

Dimensions:

Å. Rationale: A large box is required to encompass both the catalytic center and the extended hydrophobic tunnel where the adamantyl group resides.

Visualization of the Computational Pipeline

The following diagram outlines the logical flow of the docking study, ensuring data integrity from preparation to analysis.

Figure 1: End-to-end computational workflow for sEH-ACPU docking studies.

Experimental Protocol: Docking & Analysis

Docking Parameters (AutoDock Vina / Glide)

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Exhaustiveness: Set to 32 (High). Rationale: The bulky adamantane group creates a high energy barrier for entry; standard exhaustiveness (8) often results in false positives where the ligand binds to the surface rather than the deep pocket.

-

Scoring Function: Vina Score or Glide SP (Standard Precision).

Interaction Analysis Criteria

A successful pose must meet the following "Self-Validating" geometric constraints. If these are not met, the pose is considered an artifact.

| Interaction Type | Target Residue | Geometric Constraint | Function |

| Hydrogen Bond | Asp335 (OD1/OD2) | Distance < 3.0 Å | Catalytic Anchor (Mimics Transition State) |

| Hydrogen Bond | Tyr383 (OH) | Distance < 3.2 Å | Orientation of Urea Carbonyl |

| Hydrophobic | Trp336, Val498 | Contact < 4.0 Å | Accommodation of Adamantyl Cage |

| Pi-Pi / Halogen | Phe497 | Parallel/T-shaped | Stabilization of 4-Cl-Phenyl Ring |

Binding Mode Schematic

The diagram below illustrates the specific molecular interactions expected within the sEH active site.

Figure 2: Schematic of the critical binding interactions between ACPU and the sEH active site.

Results Interpretation & Validation

Quantitative Benchmarks

-

Binding Affinity: ACPU typically exhibits a binding energy (

) between -9.5 and -11.0 kcal/mol in AutoDock Vina. -

IC50 Correlation: These energies correlate with experimental IC50 values in the low nanomolar range (typically 1–50 nM for adamantyl ureas).

Validation Strategy (Redocking)

To prove the trustworthiness of the protocol:

-

Extract the native ligand from the PDB complex (e.g., the urea inhibitor in 3ANS).

-

Dock it back into the protein using the parameters defined in Section 5.1.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

2.0 Å .

References

-

Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: A target with multiple potential therapeutic indications.[1][2][3][4] Journal of Medicinal Chemistry.

-

Burmistrov, V., et al. (2018).[5][6] Adamantyl thioureas as soluble epoxide hydrolase inhibitors.[5][6][7][8] Bioorganic & Medicinal Chemistry.[1][7]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

PDB Structure 3ANS. Crystal structure of human soluble epoxide hydrolase complexed with a urea inhibitor. RCSB Protein Data Bank.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted adamantyl-urea inhibitors of the soluble epoxide hydrolase dilate mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Soluble Epoxide Hydrolase (sEH) Inhibition by N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: Mechanistic Insights and Experimental Validation

Executive Summary

The pharmacological targeting of soluble epoxide hydrolase (sEH) has emerged as a highly effective strategy for the treatment of cardiovascular, inflammatory, and neurodegenerative diseases. sEH is the primary enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids that exhibit potent vasodilatory, anti-inflammatory, and cardioprotective properties. By inhibiting sEH, researchers can stabilize EET levels in vivo, prolonging their therapeutic effects.

Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas. This technical guide provides an in-depth analysis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea , a prototypical and highly potent sEH inhibitor. By dissecting its structural pharmacophore, detailing its chemical synthesis, and outlining a self-validating biochemical assay, this whitepaper equips drug development professionals with the foundational logic and protocols required to synthesize and evaluate adamantyl-urea-based sEH inhibitors.

Mechanistic Grounding: The Arachidonic Acid Cascade and sEH Catalysis

To understand the efficacy of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, one must first examine the biochemical cascade it interrupts. Arachidonic acid is metabolized by Cytochrome P450 (CYP450) epoxygenases into four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET). While EETs are biologically active, they are rapidly hydrolyzed by sEH into dihydroxyeicosatrienoic acids (DHETs), which are generally inactive or pro-inflammatory[1].

Figure 1: Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and its inhibition.

The catalytic mechanism of sEH relies on a two-step process driven by a catalytic triad (Asp335, Asp496, His524) and two tyrosine residues (Tyr383, Tyr466) that polarize the epoxide ring [1]. The urea pharmacophore of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea acts as a transition-state analog. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while the urea NH groups act as hydrogen bond donors to Asp335, effectively locking the enzyme in an inactive state.

Structural Basis of Inhibition: The Adamantyl-Urea Pharmacophore

The extreme potency of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often exhibiting IC50 values in the low nanomolar range) is dictated by its tripartite structure:

-

The Primary Pharmacophore (Urea Linkage): As described above, the urea core mimics the epoxide transition state, forming an unbreakable hydrogen-bond network within the catalytic site [2].

-

The Primary Lipophilic Group (Adamantyl Moiety): The sEH active site contains a large, L-shaped hydrophobic pocket. The bulky, rigid, and highly lipophilic adamantane cage fits perfectly into the primary hydrophobic pocket, displacing water molecules and driving binding through favorable entropy.

-

The Secondary Lipophilic Group (4-Chlorophenyl Moiety): The 4-chlorophenyl group extends into the secondary hydrophobic pocket. The chlorine atom provides a critical halogen-π or hydrophobic interaction that significantly increases the residence time of the inhibitor on the enzyme compared to unsubstituted phenyl rings [2].

Quantitative Structure-Activity Relationship (SAR)

The evolution of sEH inhibitors demonstrates the necessity of balancing target affinity with metabolic stability. While early inhibitors like DCU proved the concept, the introduction of the adamantyl group dramatically increased potency.

Table 1 summarizes the quantitative inhibition data across generations of urea-based sEH inhibitors, demonstrating the superior binding affinity of adamantyl-aryl configurations [1, 3].

| Inhibitor Name | Primary Pharmacophore | Lipophilic Group 1 (Primary Pocket) | Lipophilic Group 2 (Secondary Pocket) | Approx. IC50 (Human sEH) |

| DCU | Urea | Cyclohexyl | Cyclohexyl | ~24.0 nM |

| AUDA | Urea | Adamantyl | Dodecanoic acid | ~3.0 nM |

| t-AUCB | Urea | Adamantyl | Cyclohexyloxybenzoic acid | ~1.0 nM |

| N-(1-Adamantyl)-N'-(4-chlorophenyl)urea | Urea | Adamantyl | 4-Chlorophenyl | ~1.5 - 5.0 nM |

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are employed.

Chemical Synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

The most efficient route to 1,3-disubstituted ureas is the reaction of an isocyanate with a primary amine.

Reagents: 1-Adamantyl isocyanate (1.0 eq), 4-Chloroaniline (1.05 eq), Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM). Rationale for Solvent: Anhydrous aprotic solvents (like DMF or DCM) are strictly required. The presence of water will cause the isocyanate to hydrolyze into an amine, which will then react with unreacted isocyanate to form a symmetric di-adamantyl urea byproduct, ruining the yield [2].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloroaniline (1.05 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: The slight excess of amine ensures complete consumption of the more expensive isocyanate.

-

Addition: Slowly add 1-adamantyl isocyanate (1.0 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the mixture continuously for 12-16 hours at room temperature. Causality: The reaction is driven by the strong nucleophilicity of the primary amine attacking the electrophilic carbon of the isocyanate. Heating is generally avoided to prevent side reactions.

-

Precipitation: Pour the reaction mixture into 50 mL of ice-cold distilled water. The highly lipophilic urea product will immediately precipitate.

-

Filtration & Washing: Filter the white precipitate under a vacuum. Wash sequentially with 0.1 M HCl (to remove unreacted 4-chloroaniline) and cold water.

-

Self-Validation System: The product's integrity must be validated before biological testing. Perform FT-IR spectroscopy: the reaction is deemed successful and complete when the distinct isocyanate peak (~2250 cm⁻¹) disappears, and the strong urea carbonyl stretch (~1650 cm⁻¹) appears. Confirm purity via ¹H-NMR (DMSO-d6), looking for the characteristic broad singlet of the urea NH protons (~8.5 ppm) and the adamantyl cage protons (δ 1.6-2.1 ppm).

High-Throughput Fluorogenic sEH Inhibition Assay

To quantify the IC50 of the synthesized inhibitor, a FRET-based or fluorogenic assay using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is utilized [1, 3].

Figure 2: Step-by-step workflow for the high-throughput fluorogenic sEH inhibition assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA is absolutely critical. Adamantyl-ureas are highly lipophilic and will non-specifically adsorb to the plastic walls of the microtiter plate. BSA acts as a lipid carrier, keeping the inhibitor in solution and preventing artificially inflated IC50 values.

-

Enzyme Dilution: Dilute recombinant human sEH (hsEH) in the assay buffer to a final well concentration of 1 nM.

-

Inhibitor Incubation: Prepare serial dilutions of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in DMSO. Add 1 µL of inhibitor to 99 µL of the enzyme solution in a black 96-well plate. Incubate at 30°C for 10 minutes. Causality: Pre-incubation is required because adamantyl-ureas are often "slow-tight binding" inhibitors; they need time to fully occupy and induce conformational changes in the active site.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (final concentration 50 µM).

-

Kinetic Readout: Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. sEH hydrolyzes the non-fluorescent PHOME into a highly fluorescent cyanohydrin which rapidly decomposes into 6-methoxy-2-naphthaldehyde.

-

Self-Validation System: The assay must include two internal controls: a "No-Enzyme Blank" to establish the baseline auto-hydrolysis of PHOME, and a "Positive Control" using a known reference standard (e.g., t-AUCB) to validate the specific activity of the recombinant enzyme batch and ensure day-to-day reproducibility.

References

-

Sun, C. P., Zhang, X. Y., Morisseau, C., Hwang, S. H., Zhang, Z. J., Hammock, B. D., & Ma, X. C. (2021). "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Journal of Medicinal Chemistry, 64(1), 184–215.[Link]

-

Burmistrov, V., Morisseau, C., Danilov, D. V., Gladkikh, B. P., Butov, G. M., & Hammock, B. D. (2023). "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2274797.[Link]

-

Morisseau, C., & Hammock, B. D. (2015). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology, 98(4), 718-731.[Link]

Pharmacophore Modeling of Adamantyl-Phenyl Urea Compounds: A Structural and Mechanistic Guide

Executive Summary

Adamantyl-phenyl ureas represent a privileged scaffold in medicinal chemistry, most notably recognized as picomolar to low-nanomolar inhibitors of1[1]. While initially developed to modulate endogenous epoxyeicosatrienoic acids (EETs) for cardiovascular, neuroprotective, and anti-inflammatory indications, this chemotype has also demonstrated potent whole-cell activity against Mycobacterium tuberculosis (Mtb) via targets such as MmpL3 and bacterial epoxide hydrolases[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond merely listing molecular features. Instead, we will deconstruct the causality behind the pharmacophore—explaining exactly why the adamantyl and urea moieties drive such profound binding affinities—and provide a self-validating computational workflow for rational drug design.

Mechanistic Grounding: The Target Landscape

To build an effective pharmacophore model, one must first understand the structural biology of the target. The efficacy of adamantyl-phenyl ureas is not accidental; it is a direct consequence of the unique architecture of the hsEH catalytic pocket.

The hsEH Catalytic Triad and Activation Mechanism

The C-terminal hydrolase domain of hsEH is the primary target for these inhibitors. The hydrolase activity is driven by a catalytic triad comprised of Asp335, Asp496, and His524 (corresponding to Asp333, Asp495, and His523 in murine models)[4][5]. When an endogenous epoxide substrate enters the wide, L-shaped binding site, the epoxide oxygen is polarized by two tyrosine residues (Tyr383 and Tyr466), facilitating a nucleophilic attack by Asp335[5][6].

Causality of the Urea Pharmacophore

The central urea moiety acts as a highly efficient transition-state mimic. The carbonyl oxygen of the urea serves as a hydrogen bond acceptor, interacting directly with the hydroxyl groups of Tyr383 and Tyr466[6][7]. Concurrently, the two NH groups of the urea act as potent hydrogen bond donors, forming a bidentate interaction with the carboxylate of the catalytic nucleophile, Asp335[6][7]. This dual donor/acceptor system anchors the molecule rigidly within the catalytic core.

The Hydrophobic Desolvation Penalty and the Adamantyl Group

The active site of hsEH contains two distinct hydrophobic subpockets flanking the catalytic triad[1]. The adamantyl group—a bulky, rigid, and highly lipophilic polycyclic hydrocarbon—perfectly occupies the primary hydrophobic pocket[1][7]. The causality here is driven by desolvation energy . The expulsion of high-energy water molecules from this hydrophobic pocket upon adamantyl binding provides a massive entropic driving force, pushing binding affinities into the sub-nanomolar and even picomolar range[1][8].

Pharmacophore Architecture and Optimization

A robust pharmacophore model for this class consists of three distinct features:

-

Primary Pharmacophore (H-Bonding Core): The 1,3-disubstituted urea (or amide) moiety[1].

-

Primary Hydrophobic Feature: The adamantyl group (or substituted variants like memantyl or chloroadamantyl)[7][9].

-

Secondary Pharmacophore (Polar/Aromatic Tail): A phenyl ring or aliphatic chain linked to a polar group (e.g., carboxylic acid, PEG, or sulfonamide)[1][10].

Addressing the Lipophilicity Paradox

While the adamantyl group drives potency, it introduces severe pharmacokinetic liabilities, notably high lipophilicity (ClogP > 4), poor aqueous solubility, and rapid cytochrome P450 (CYP3A4)-mediated hydroxylation of the adamantane ring[2][10]. Therefore, the secondary pharmacophore must be engineered to lower the overall ClogP and improve metabolic stability[6]. For instance, replacing the adamantyl group with an oxaadamantyl group or incorporating polar functional groups on the phenyl ring significantly improves the in vivo half-life[1][6].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of pharmacophore modifications on target inhibition and lipophilicity.

| Compound Class / Modification | Primary Target | Representative IC50 (hsEH) | ClogP | Key Structural Feature |

| Adamantyl-Phenyl Urea (Unoptimized) | hsEH / Mtb | 1.0 - 5.0 nM | > 5.0 | Highly lipophilic; poor solubility[2]. |

| t-AUCB | hsEH | ~1.5 nM | 3.2 | Cyclohexyl-phenyl with carboxylic acid tail[6]. |

| Memantyl-Urea (e.g., B401) | hsEH | 0.4 nM | 4.1 | 3,5-dimethyl adamantyl enhances VdW contacts[7]. |

| Adamantyl-Heteroaryl Urea | Mtb (MmpL3) | > 100 nM | 2.5 - 3.5 | Secondary-linked adamantyl; optimized for TB[2]. |

| AEPU | hsEH | < 5.0 nM | 2.8 | PEGylated tail improves aqueous solubility[10]. |

Experimental Protocol: Pharmacophore-Based Virtual Screening Workflow

To discover novel adamantyl-phenyl urea derivatives or scaffold-hop to new chemotypes, scientists must employ a systematic, self-validating computational workflow.

Step 1: Target Preparation and Grid Generation

-

Obtain a high-resolution X-ray crystal structure of hsEH co-crystallized with a urea-based inhibitor (e.g., PDB ID: 5AM3)[9].

-

Remove water molecules (except those bridging key interactions), add hydrogen atoms, and assign protonation states at pH 7.4. Ensure Asp335 is deprotonated and His524 is protonated.

-

Generate a receptor grid centered on the urea moiety of the co-crystallized ligand.

Step 2: Pharmacophore Model Generation

-

Define the Hydrogen Bond Donor (HBD) features corresponding to the two urea NH groups interacting with Asp335.

-

Define the Hydrogen Bond Acceptor (HBA) feature corresponding to the urea carbonyl interacting with Tyr383/Tyr466.

-

Define a Hydrophobic (HYD) feature with a radius of 2.5 Å centered on the adamantyl binding pocket (near Met469 and Val498)[7].

-

Define a Ring Aromatic (RA) or secondary aliphatic feature for the phenyl/tail binding region.

Step 3: Database Screening and Filtering

-

Filter commercial libraries (e.g., ZINC, Enamine) using Lipinski's Rule of 5, specifically restricting ClogP < 4.5 to avoid the lipophilicity trap inherent to adamantyl compounds.

-

Screen the filtered library against the 4-point pharmacophore model (HBD, HBA, HYD, RA). Require a match of at least 3 out of 4 features.

Step 4: Molecular Docking and Pose Validation (Self-Validating System)

-

Dock the pharmacophore-matched hits into the hsEH grid using Extra Precision (XP) docking[9].

-

Self-Validation Check: Discard any poses that do not maintain the bidentate H-bond with Asp335. If the urea/amide core is flipped or misaligned, the scoring function is yielding a false positive. Only poses that satisfy the mechanistic geometry of the catalytic triad should proceed to in vitro testing[1].

Visualizations

Figure 1: Step-by-step computational workflow for pharmacophore-based virtual screening.

Figure 2: Interaction network mapping pharmacophore features to hsEH binding pocket residues.

References

-

Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. NIH. 1

-

Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. NIH. 2

-

Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. ResearchGate. 8

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. NIH. 6

-

Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers. 3

-

Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. NIH. 7

-

1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. NIH. 9

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. NIH. 10

-

Asp333, Asp495, and His523 form the catalytic triad of rat soluble epoxide hydrolase. NIH. 4

-

Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. MDPI.5

Sources

- 1. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]

- 4. Asp333, Asp495, and His523 form the catalytic triad of rat soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides [mdpi.com]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: A Foundational Soluble Epoxide Hydrolase Inhibitor

Executive Summary & Biological Context

The arachidonic acid (AA) cascade is a central pillar of lipid signaling, governing inflammatory, vascular, and nociceptive responses. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been heavily targeted by commercial therapeutics, the cytochrome P450 (CYP450) epoxygenase pathway has emerged as a critical frontier in drug development[1]. CYP450 enzymes convert AA into epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling lipids that promote vasodilation, resolve inflammation, and exert cardioprotective effects[2].

However, the biological half-life of EETs is severely limited by soluble epoxide hydrolase (sEH) , an enzyme that rapidly hydrolyzes these beneficial epoxides into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[3].

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (also referred to in literature as 1-(1-adamantyl)-3-(4-chlorophenyl)urea) represents a prototypical, first-generation sEH inhibitor. By acting as a competitive, tight-binding transition-state mimic, this compound provided the foundational structural biology required to prove that stabilizing EETs via sEH inhibition is a viable therapeutic strategy[4]. This whitepaper dissects the bioactivity, structural pharmacophore, and experimental methodologies associated with this highly potent tool compound.

Mechanism of Action & Structural Biology

The human sEH enzyme (encoded by the EPHX2 gene) features a wide, L-shaped hydrophobic binding pocket with a catalytic triad consisting of Asp335, Tyr383, and Tyr466 [5]. The hydrolysis of EETs occurs via a two-step mechanism involving the nucleophilic attack of Asp335 on the epoxide ring.

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea halts this process through a highly specific pharmacophore design:

-

The Urea Core (Transition-State Mimic): The urea functional group acts as an excellent mimic of the epoxide ring-opening transition state. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for the tyrosine residues (Tyr383, Tyr466), while the urea nitrogens act as hydrogen bond donors to the catalytic aspartic acid (Asp335)[4].

-

The Adamantyl Group: This bulky, highly lipophilic cage structure perfectly occupies the primary hydrophobic subpocket of the sEH active site, driving the thermodynamics of binding through favorable desolvation entropy[6].

-

The 4-Chlorophenyl Group: The halogenated phenyl ring extends into the secondary hydrophobic pocket, providing additional van der Waals interactions and stabilizing the inhibitor-enzyme complex[5].

Arachidonic acid cascade highlighting sEH inhibition by adamantyl ureas.

Bioactivity Profile & Quantitative Data

Adamantyl ureas are characterized by their extreme in vitro potency, frequently achieving IC₅₀ values in the low nanomolar range (< 10 nM)[7]. The table below contextualizes the bioactivity of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea against other benchmark sEH inhibitors developed throughout the evolution of the field.

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Structural Hallmark | Pharmacokinetic Profile / Limitation |

| N-(1-Adamantyl)-N'-(4-chlorophenyl)urea | Human sEH | ~2.0 - 5.0 | Adamantane + 4-chlorophenyl | High lipophilicity; rapid CYP450 oxidation[6] |

| AUDA | Human sEH | ~3.0 | Adamantane + Dodecanoic acid | Improved aqueous solubility[8] |

| TPPU | Human sEH | ~1.1 | Piperidine + Trifluoromethoxyphenyl | Excellent metabolic stability; high in vivo half-life[9] |

| TCC (Triclocarban) | Human sEH | ~10.0 | Di-chlorinated phenyl rings | Off-target antimicrobial; environmental persistence[10] |

Data synthesized from foundational sEH literature and high-throughput screening assays[9][11].

Experimental Methodologies: Self-Validating sEH Inhibition Assay

To accurately quantify the bioactivity of highly lipophilic compounds like N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, researchers rely on a continuous fluorometric assay using the surrogate substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

Protocol & Causal Logic

Step 1: Buffer and Enzyme Preparation

-

Action: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Dilute recombinant human sEH to a final well concentration of 1 nM.

-

Causality (E-E-A-T): Adamantyl ureas possess a high partition coefficient (clogP > 4). Without a lipid carrier, the inhibitor will non-specifically bind to the hydrophobic walls of the polystyrene microplate, artificially inflating the apparent IC₅₀. BSA acts as a solubilizing sink, ensuring the inhibitor remains bioavailable to the enzyme.

Step 2: Inhibitor Pre-Incubation

-

Action: Add serial dilutions of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (e.g., 0.1 nM to 10 μM) to the enzyme solution. Incubate at 30°C for 10 minutes.

-

Causality (E-E-A-T): Urea-based sEH inhibitors are competitive, tight-binding transition-state mimics. The 10-minute pre-incubation is critical to allow the inhibitor to achieve thermodynamic equilibrium with the enzyme's active site before the introduction of a competing substrate.

Step 3: Substrate Addition & Kinetic Measurement

-

Action: Add PHOME substrate (final concentration 50 μM) to initiate the reaction. Immediately monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) continuously for 15 minutes.

-

Self-Validating System: Why PHOME? Upon epoxide hydrolysis by sEH, PHOME forms an unstable cyanohydrin intermediate that spontaneously decomposes into 6-methoxy-2-naphthaldehyde. This secondary decomposition is highly fluorescent. Because the fluorescence is entirely dependent on the initial enzymatic cleavage, the assay is self-validating—a background control well (buffer + substrate, no enzyme) will remain dark, proving the signal is strictly sEH-mediated.

Step-by-step workflow for the in vitro fluorescent sEH inhibition assay.

Pharmacokinetics & The "Adamantyl Problem"

While N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is an exceptionally potent in vitro inhibitor, its transition to an in vivo therapeutic was hindered by two major pharmacokinetic liabilities, collectively known in the field as the "Adamantyl Problem"[6][12]:

-

Aqueous Insolubility: The combination of an adamantane cage and a chlorinated phenyl ring results in a highly crystalline, hydrophobic lattice. This leads to poor dissolution in the gastrointestinal tract, severely limiting oral bioavailability.

-

Rapid Hepatic Metabolism: The adamantane ring is highly susceptible to rapid phase I metabolism. Hepatic cytochrome P450 enzymes readily hydroxylate the methylene carbons of the adamantane cage, leading to rapid clearance and a very short in vivo half-life[7].

Evolutionary Impact on Drug Design: Recognizing these limitations, medicinal chemists utilized the pharmacophore of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea as a blueprint for next-generation compounds. To solve the solubility issue, polar groups were added (e.g., the dodecanoic acid chain in AUDA )[6]. To solve the metabolic instability, the adamantane cage was eventually replaced with metabolically stable piperidine rings, culminating in clinical-grade inhibitors like TPPU [9][13].

Ultimately, while N-(1-Adamantyl)-N'-(4-chlorophenyl)urea remains primarily a biochemical tool compound, its discovery was the watershed moment that validated the sEH active site geometry, paving the way for modern clinical trials targeting neuropathic pain, cardiovascular disease, and renal fibrosis[1][14].

References

-

Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

-

Wagner, K. M., McReynolds, C. B., Schmidt, W. K., & Hammock, B. D. (2017). "Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases." Pharmacology & Therapeutics, 180, 62-76.[Link]

-

Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.[Link]

-

Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry, 53(19), 7067-7075.[Link]

-

Tsai, H. J., Hwang, S. H., Morisseau, C., Yang, J., Jones, P. D., Kasagami, T., Kim, I. H., Marinello, R. J., & Hammock, B. D. (2010). "Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys." British Journal of Pharmacology, 161(8), 1911-1922.[Link]

-

Codony, S., et al. (2021). "Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits." Journal of Chemical Information and Modeling, 62(1), 142-156.[Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9296693B2 - Acyl piperidine inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP2846825B1 - Treatment of inflammatory disorders in non-human mammals - Google Patents [patents.google.com]

- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Federal Environmental Quality Guidelines - triclocarban - Canada.ca [canada.ca]

- 11. US20200306232A1 - Methods of treating bone loss - Google Patents [patents.google.com]

- 12. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]

The Toxicological Landscape of Adamantyl Urea Analogs: From Molecular Design to Safety Pharmacology

Executive Summary

Adamantyl urea analogs represent a privileged scaffold in medicinal chemistry, most notably as potent inhibitors of Soluble Epoxide Hydrolase (sEH) and 11

Structural Basis of Toxicology

The safety profile of adamantyl ureas is dictated by the "Lipophilic Bullet" concept. The adamantane cage (

The Lipophilicity-Toxicity Axis

High lipophilicity in adamantyl ureas correlates with two primary safety failures:

-

hERG Inhibition: The hydrophobic adamantane cage can facilitate trapping within the pore of the hERG potassium channel, leading to QT prolongation and potential Torsades de Pointes arrhythmias.

-

Phospholipidosis: If the "tail" attached to the urea contains a basic amine (common in early 11

-HSD1 inhibitors), the amphiphilic nature of the molecule can induce lysosomal accumulation and phospholipidosis.

Solubility and Crystal Nephropathy

Adamantyl ureas possess high melting points and low aqueous solubility due to strong intermolecular hydrogen bonding of the urea motif and the lattice energy of the adamantane cage.

-

Risk: At high doses, poorly soluble analogs may precipitate in the renal tubules, posing a risk of crystal nephropathy, although this is less common than with sulfonamides.

-

Mitigation: Introduction of polar groups (e.g., carboxylic acids in AUDA) or ether linkages (e.g., AEPU) is critical to disrupt crystal lattice energy and improve solubility.

ADME and Metabolic Fate

The metabolic instability of early generation adamantyl ureas (e.g., AUDA) is the primary barrier to their clinical utility.

Metabolic Soft Spots

The adamantane cage is not inert. It acts as a substrate for Cytochrome P450 enzymes, primarily CYP3A4 .

-

Adamantane Hydroxylation: The tertiary carbons (bridgehead positions) are rapidly hydroxylated to form 3-hydroxy-adamantyl metabolites. These are generally active but more polar, facilitating excretion.

-

Side-Chain Oxidation: In analogs like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), the alkyl chain undergoes rapid

-oxidation, drastically reducing half-life (

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the adamantyl urea scaffold.

Caption: Divergent metabolic pathways of adamantyl ureas. CYP3A4 targets the cage, while beta-oxidation targets alkyl side chains.

Target-Organ Toxicity & Safety Pharmacology

Cardiovascular Safety (hERG)

Adamantyl ureas are prone to hERG inhibition.

-

Mechanism: Direct pore blocking.

-

SAR Insight: Reducing LogP below 3.0 and introducing polar ethers (e.g., in the linker region) significantly mitigates this risk.

-

Reference Point: Optimized sEH inhibitors like t-AUCB show reduced hERG liability compared to earlier lipophilic alkyl-ureas.

Hepatotoxicity

While generally well-tolerated, the induction of CYP enzymes by adamantane derivatives is a concern. High-dose exposure can lead to hypertrophy of the smooth endoplasmic reticulum (SER) in hepatocytes, a hallmark of enzyme induction.

Cytotoxicity Profile[3][4]

-

sEH Inhibitors: Generally display low cytotoxicity. Compounds like AUDA and t-AUCB have

values >100 -

Anticancer Analogs: Adamantyl ureas designed with specific pharmacophores (e.g., diarylureas related to Sorafenib) intentionally exhibit cytotoxicity (

< 10

Validated Experimental Workflows

To ensure data integrity, the following protocols utilize internal controls to validate the safety profile of adamantyl urea analogs.

Protocol A: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (

-

Preparation:

-

Test Compound: 1

M final concentration (prevents saturation). -

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[3]

-

Cofactor: NADPH regenerating system (active) vs. Buffer (negative control).

-

-

Incubation:

-

Incubate at 37°C.

-

Timepoints: 0, 5, 15, 30, 60 minutes.

-

-

Termination:

-

Quench with ice-cold Acetonitrile containing Tolbutamide (internal standard).

-

-

Analysis:

-

LC-MS/MS quantification of parent depletion.

-

Self-Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil

> 20 min, the assay is invalid (inactive microsomes).

-

Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Assess cardiac safety margin.

-

System: CHO cells stably expressing hERG (

). -

Perfusion:

-

Extracellular solution (Tyrode’s buffer).

-

Test concentrations: 0.1, 1, 10, 30

M.

-

-

Voltage Protocol:

-

Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

-

-

Validation:

-

Positive Control: E-4031 (IC50 ~10-50 nM).

-

Criteria: Run must show stable seal resistance (>500 M

) before compound addition.

-

Visualization: Safety Screening Workflow

Caption: Tiered screening workflow. Tier 1 filters physicochemical liabilities; Tier 2 addresses metabolic stability; Tier 3 confirms cardiac safety.

Comparative Data: Evolution of the Scaffold

The following table summarizes the toxicological evolution from early probes to clinical candidates.

| Compound | Structure Note | Metabolic Stability ( | hERG Liability | Safety Status |

| AUDA | Flexible alkyl chain | < 10 min (Rapid | Low | Tool Only. Rapid clearance limits in vivo tox assessment. |

| AEPU | Polyether tail | ~30 min | Low | Improved solubility; moderate stability. |

| t-AUCB | Cyclohexyl-ether | > 60 min | Very Low | Optimized. High potency, metabolically robust. |

| EC5026 | Heterocyclic replacement | High | Low | Clinical. Phase I completed (non-opioid analgesic). |

References

-

Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

Discovery of adamantyl derivatives as potent and selective TRPM2 inhibitors with significantly reduced hERG liability. Source: PubMed [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: MDPI (Molecules) [Link]

-

Synthesis and 11

hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Source: PubMed [Link]

Sources

Metabolic Stability Assessment of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: A Technical Guide for In Vitro Analysis

Executive Summary & Compound Profile

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often chemically indexed as 1-(1-adamantyl)-3-(4-chlorophenyl)urea) represents a classic scaffold in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. While the urea pharmacophore mimics the transition state of epoxide hydrolysis, the adamantyl group provides the necessary lipophilic bulk to fill the enzyme's hydrophobic pocket.

However, for drug development professionals, this molecule presents a textbook case of metabolic liability . The adamantane cage is a "metabolic soft spot," highly prone to oxidation by Cytochrome P450 (CYP) enzymes. Consequently, assessing its metabolic stability in vitro is not merely a screening step but a critical determinant of its viability as a pharmacological probe or lead candidate.

This guide details the technical workflow for assessing the metabolic stability of this compound, with a specific focus on overcoming the challenges posed by its high lipophilicity (LogP > 4) and susceptibility to non-specific binding (NSB).

Physicochemical Context

| Property | Value / Characteristic | Implication for Assay |

| Molecular Formula | C₁₇H₂₁ClN₂O | Standard detection via LC-MS/MS (ESI+). |

| Lipophilicity (cLogP) | ~4.5 - 5.0 | High risk of NSB to plasticware; requires solvent optimization. |

| Solubility | Poor in water (< 1 µM) | Risk of precipitation in incubation buffer; DMSO limit < 0.1% essential. |

| Metabolic Class | High Clearance (Predicted) | Rapid sampling points required (e.g., 0, 5, 10 min). |

Mechanistic Metabolic Pathways (The "Why")

To design an effective stability assay, one must understand the likely metabolic fate of the analyte.[1] For N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, metabolism is dominated by Phase I oxidative processes.

Primary Soft Spots

-

Adamantane Hydroxylation: The bridgehead carbons of the adamantane cage are electron-rich and sterically accessible to CYP isoforms (predominantly CYP3A4 and CYP2C9). This is the primary clearance mechanism.

-

Aromatic Hydroxylation: The chlorophenyl ring is less deactivated than a fluorophenyl ring, allowing for minor hydroxylation events.

-

Urea Hydrolysis: While ureas are generally stable, amidases in liver microsomes can theoretically cleave the linker, though this is secondary to oxidative clearance.

Predicted Pathway Diagram

The following diagram illustrates the hierarchical metabolic cascade, highlighting the dominance of adamantyl oxidation.

Figure 1: Predicted metabolic fate.[2] The adamantyl hydroxylation (Red) represents the primary clearance vector.

Experimental Protocol: Microsomal Stability Assay

This protocol is optimized for lipophilic urea compounds . Standard protocols often fail here due to compound loss on plastic surfaces (NSB), leading to false "high clearance" or "low recovery" data.

Critical Reagents & Setup

-

Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Standard: 20 mg/mL protein concentration (stock).

-

-

Cofactor: NADPH regenerating system (or solid NADPH).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog).

-

Vessels: Glass-coated 96-well plates or low-binding polypropylene. Avoid standard polystyrene.

Step-by-Step Workflow

Step 1: Pre-Incubation (Thermodynamic Equilibration)

-

Prepare a 1 µM substrate solution in Potassium Phosphate Buffer (100 mM, pH 7.4).

-

Expert Note: Prepare this from a 10 mM DMSO stock. Final DMSO concentration must be ≤ 0.1% to avoid CYP inhibition.

-

-

Add liver microsomes to a final concentration of 0.5 mg/mL .

-

Incubate at 37°C for 10 minutes without NADPH. This allows the lipophilic compound to equilibrate with the proteins and lipids, mitigating the "initial drop" often mistaken for metabolism.

Step 2: Reaction Initiation

-

Initiate the reaction by adding 1 mM NADPH (final conc).

-

Mix gently (orbital shaker, 300 rpm).

Step 3: Time-Course Sampling Due to the adamantyl group's instability, rapid sampling is required to capture the linear phase of depletion.

-

Time Points: 0, 5, 10, 20, 30, and 60 minutes.

-

Action: At each point, transfer 50 µL of reaction mixture into 150 µL of Ice-Cold Quench Solution .

Step 4: Post-Processing

-

Centrifuge quenched samples at 3,500 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to glass vials for LC-MS/MS analysis.

Workflow Visualization

Figure 2: Optimized workflow for lipophilic urea stability testing.

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/IS) is converted into Intrinsic Clearance (

Calculation Logic[3][4]

-

Plot: ln(% Remaining) vs. Time (min).

-

Slope (

): Determine the negative slope of the linear portion of the curve. -

Half-life (

): -

Intrinsic Clearance (

):

Representative Data Interpretation

The following table illustrates typical results for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea compared to a metabolically optimized analog (e.g., a fluorinated adamantane).

| Parameter | N-(1-Adamantyl)-N'-(4-chlorophenyl)urea | Optimized Analog (Ref) | Interpretation |

| 12.5 | > 60 | Rapid turnover. The adamantane cage is quickly oxidized. | |

| ~110 | < 23 | High Clearance. Indicates poor metabolic stability. | |

| Major Metabolite | M+16 (Hydroxylation) | Stable / Minor M+16 | Confirms adamantane as the soft spot. |

| Recovery (0 min) | 85% | 98% | Lower recovery in parent indicates NSB issues despite optimization. |

Troubleshooting "False" Clearance

If you observe a steep drop at

-

Solution: Increase the pre-incubation time or add 0.05% BSA (Bovine Serum Albumin) to the incubation buffer (Note: BSA binds drug, so free fraction correction is required).

References

-

Metabolism of Adamantyl Ureas: Liu, J. Y., et al. (2015). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology. Link

-

Structural Optimization: Burmistrov, V., et al. (2023). "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Microsomal Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Standard industry reference for CLint calculations).

-

Compound Data: PubChem. "N-(1-adamantyl)-N'-(4-chlorophenyl)urea."[7] Link

Sources

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]